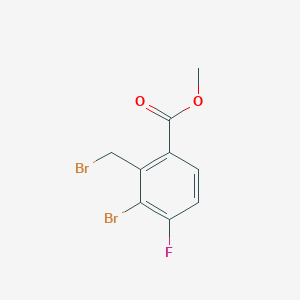
Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, featuring bromine and fluorine substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate typically involves the bromination of methyl 4-fluorobenzoate followed by a bromomethylation reaction. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and bromomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial to achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-2-(bromomethyl)benzoate
- Methyl 3-bromo-4-fluorobenzoate
- Methyl 2-(bromomethyl)-4-fluorobenzoate
Uniqueness
Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate is unique due to the presence of both bromine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7Br2FO2 |
|---|---|
Molekulargewicht |
325.96 g/mol |
IUPAC-Name |
methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)5-2-3-7(12)8(11)6(5)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
DLLJBYRWFMOOQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)F)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


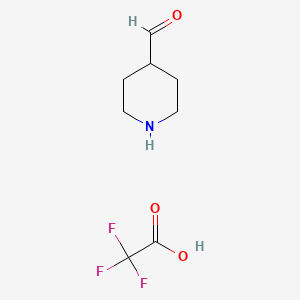
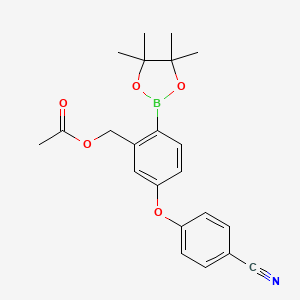
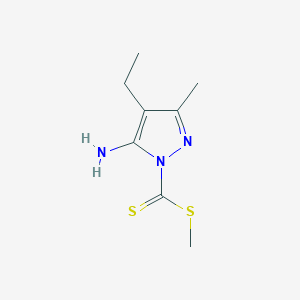
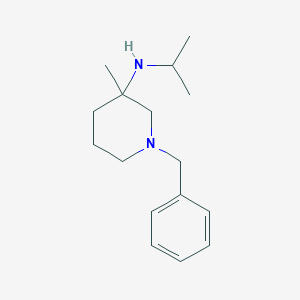
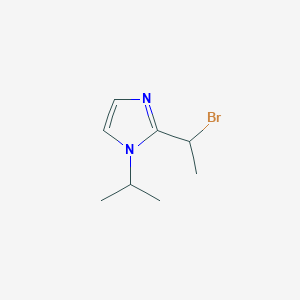

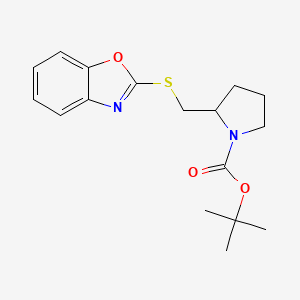

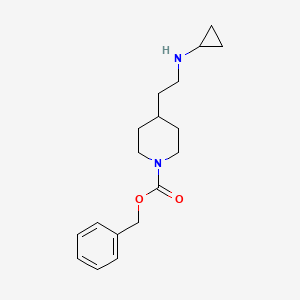
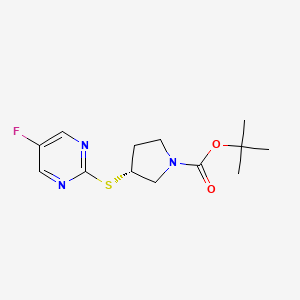
![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
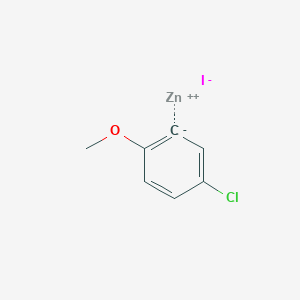
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
